B1578837 [Met]-beta-Amyloid (1-42), mouse, rat

[Met]-beta-Amyloid (1-42), mouse, rat

Cat. No.: B1578837
M. Wt: 4549.2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Methionine]-beta-Amyloid (1-42), mouse, rat (Aβ1-42, mouse/rat) is a synthetic peptide corresponding to residues 1–42 of the amyloid-beta protein, with a species-specific sequence distinct from human Aβ1-42. Key characteristics include:

  • Sequence: Single-letter code: DAEFGHDSGFEVRHQKLVFFAEDVGSNKGAIIGLMVGGVVIA (positions 5 and 13 differ from human Aβ1-42) .
  • Molecular Weight: 4417.99 g/mol; Chemical formula: C₁₉₉H₃₀₇N₅₃O₅₉S .
  • Physicochemical Properties: Isoelectric point (pI) = 4.7; net charge at pH 7 = -2.8 .
  • Applications: Widely used to model Alzheimer’s disease (AD) pathology in rodents, focusing on Aβ aggregation, synaptic toxicity, and mitochondrial dysfunction .

Properties

Molecular Weight

4549.2

sequence

MDAEFGHDSGFEVRHQKLVFFAEDVGSNKGAIIGLMVGGVVI

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Amyloid-Beta Isoforms

Structural and Functional Differences

Table 1: Key Aβ Isoforms and Their Properties
Peptide Sequence Differences vs. Mouse/Rat Aβ1-42 Aggregation Propensity Pathological Role
Aβ1-40 Lacks residues 41–42 (terminates at Val40) Lower Less toxic; dominant in CSF
Aβ1-38 Terminates at Ala38 Very low Associated with gamma-secretase dysfunction in FAD
Aβ1-42 (Human) Residues 5 (Arg vs. Gly) and 13 (His vs. Arg) Higher Primary driver of AD plaques
Aβ1-43 Additional residue at position 43 (Thr) Moderate Rare; linked to aggressive AD subtypes
  • Aβ1-42 vs. Aβ1-40 : Aβ1-42 aggregates faster due to hydrophobic C-terminal residues (Ile41, Ala42) . The Aβ1-42/Aβ1-40 ratio is a critical biomarker for AD, with elevated ratios (>0.1) indicating increased amyloidosis .
  • Species-Specific Variations : Mouse/rat Aβ1-42 has Gly at position 5 (vs. Arg in humans), reducing aggregation propensity compared to human Aβ1-42 .

Pathological and Biomarker Profiles

Table 2: Pathological and Clinical Correlations
Peptide CSF/Plasma Levels in AD Association with Disease Key Studies
Aβ1-42 ↓ in CSF/plasma (AD) Core plaque component; mitochondrial toxicity FAD studies , plasma Aβ42-MRI correlations
Aβ1-40 ↔ or ↑ in CSF Vascular amyloid; less pathogenic Statin trials (no effect)
Aβ1-38 ↑ in SAD vs. FAD Gamma-secretase dysfunction marker PS1 E280A FAD vs. SAD
  • Aβ1-42 in Traumatic Brain Injury (TBI) : CSF Aβ1-42 levels rise post-TBI, peaking at 1 week and correlating with neuroinflammation .
  • Mitochondrial Toxicity : Sublethal Aβ1-42 (1 µM) induces mtDNA fragmentation and compensatory downregulation of mitochondrial mass in vitro .

Detection and Quantification Challenges

  • Immunoassays vs. LC-MS/MS: ELISA kits (e.g., Elecsys®) show inter-method variability, while LC-MS/MS offers higher specificity for Aβ1-40 and Aβ1-42 quantification .
  • Standardization Issues : Cross-reactivity with truncated Aβ species (e.g., pyroglutamylated Aβ) complicates measurements .

Research Implications and Therapeutic Targeting

  • Aβ1-42-Selective Therapies : Compounds targeting Aβ1-42 production (e.g., BACE inhibitors) or clearance (antibodies) are prioritized due to its central role in AD .
  • Species Considerations : Rodent Aβ1-42 models may understate human Aβ1-42 toxicity due to sequence differences, necessitating cautious extrapolation .
  • Biomarker Potential: Plasma Aβ1-42 correlates with intracortical myelination, suggesting dual roles in pathology and repair .

Preparation Methods

Peptide Synthesis and Initial Treatment

  • The peptides are typically synthesized chemically as pure fragments corresponding to amino acids 1 to 42 of mouse or rat beta-amyloid.
  • To prepare monomeric solutions suitable for experimental use, the synthetic peptides undergo treatment with hexafluoroisopropanol (HFIP) . This solvent disrupts pre-formed aggregates and helps obtain monomeric peptide species.
  • After HFIP treatment, peptides are dried to remove the solvent completely.

Solubilization

  • The dried peptide film is dissolved in a small volume of 10 mM sodium hydroxide (NaOH) to a concentration around 0.5 mM. This alkaline solution helps maintain the peptide in a monomeric and soluble state.
  • The solution is then adjusted to physiological pH (~7.4) using a buffer such as 100 mM HEPES (pH 5.0) .
  • Centrifugation is applied (e.g., 10 minutes at 16,000 g) to remove any insoluble aggregates before use.

Preparation for Injection or Experimental Use

  • For in vivo administration (e.g., intracerebroventricular injection in rodents), the peptide solution is diluted in sterile physiological saline.
  • The solution is filtered through a 0.22 μm filter to ensure sterility.
  • Aliquots are frozen for storage and thawed immediately before use to prevent aggregation.
  • Typical dosing involves injecting a precise amount (e.g., 10 μg per animal) in a defined volume.

Recombinant Expression and Purification

Expression in Escherichia coli

  • Recombinant production of [Met]-beta-Amyloid (1-42) involves cloning the peptide sequence with an N-terminal methionine codon into an expression vector optimized for E. coli.
  • Expression results in the formation of insoluble inclusion bodies containing the peptide.

Inclusion Body Isolation and Solubilization

  • Inclusion bodies are isolated by cell lysis and centrifugation.
  • They are solubilized using urea or other denaturing agents to unfold the peptide and maintain it in a monomeric state.

Purification by Ion Exchange Chromatography

  • A rapid one-step ion exchange chromatography protocol is employed to purify the monomeric peptide from contaminants.
  • This method avoids the need for affinity tags, which can interfere with peptide structure and aggregation.
  • The purification process takes approximately 3 hours, reducing peptide aggregation during handling.

Optional Labeling

  • During solubilization, cysteine-modified variants of the peptide can be labeled with thiol-reactive maleimide dyes for fluorescence studies.
  • Reducing agents like tris(2-carboxyethyl)phosphine (TCEP) are included in buffers to maintain cysteine residues in a reduced state for efficient dye conjugation.

Aggregation State Characterization

  • Proper preparation methods ensure the peptide is initially monomeric.
  • Aggregation kinetics are monitored using assays such as Thioflavin T fluorescence, which shows sigmoidal curves typical of nucleation-dependent polymerization.
  • Electron microscopy confirms fibril formation after incubation under aggregation-promoting conditions.

Summary Table: Preparation Methods Comparison

Step Synthetic Peptide Preparation Recombinant Peptide Preparation
Starting Material Chemically synthesized peptide fragment Expression in E. coli inclusion bodies
Initial Treatment Hexafluoroisopropanol (HFIP) treatment, drying Inclusion body isolation and urea solubilization
Solubilization Dissolve in 10 mM NaOH, pH adjustment with HEPES Solubilization in urea-containing buffer
Purification Centrifugation to remove aggregates One-step ion exchange chromatography
Labeling Option Not typical Maleimide dye labeling on cysteine-modified variants
Storage Aliquoted, frozen, thawed before use Stored in solution, no lyophilization needed
Time Required Hours (including drying and pH adjustment) Approximately 3 hours
Aggregation Monitoring ThT fluorescence, TEM ThT fluorescence, TEM
Sterility for Injection Filtered through 0.22 μm filter Not typically sterile unless further processed

Research Findings and Notes

  • The addition of an N-terminal methionine (Met) is necessary in recombinant expression because the natural peptide sequence starts with aspartate, which cannot be directly expressed in bacteria.
  • Recombinant and synthetic peptides prepared by these methods form fibrils indistinguishable in morphology and toxicity, validating the preparation protocols.
  • Injection of well-characterized soluble Aβ1-42 species (oligomers, protofibrils, fibrils) into rat brains produces reliable models for Alzheimer's disease research, emphasizing the importance of preparation quality.
  • The mouse/rat peptide differs slightly from the human form, which should be considered when interpreting experimental results.

This detailed overview consolidates the current best practices for preparing [Met]-beta-Amyloid (1-42), mouse, rat peptides, ensuring high purity, monomeric state, and reproducibility for research applications.

Q & A

Q. What validation criteria should guide antibody selection for detecting rodent-specific β-amyloid (1-42) isoforms?

  • Methodological Answer : Prioritize antibodies validated in knockout-validated models (e.g., App−/− mice). Test cross-reactivity via Western blot against human Aβ42 and truncated isoforms (e.g., Aβ40). For immunohistochemistry, optimize epitope retrieval conditions (e.g., formic acid treatment for fibril exposure) .

Methodological Notes

  • Critical Controls : Include scrambled Aβ42 peptides or reverse-sequence analogs to rule out non-specific toxicity.
  • Data Reproducibility : Pre-register aggregation protocols and antibody lots to enhance cross-study comparability.
  • Ethical Considerations : Adhere to ARRIVE guidelines for in vivo studies to ensure translational relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.